molecular formula C23H22N2O B246419 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one

2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one

Cat. No. B246419
M. Wt: 342.4 g/mol
InChI Key: YJUWOKCLUZXKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one, also known as DIMPI, is a synthetic compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is thought to involve the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammation-related molecules. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one are largely dependent on the specific biological system being studied. In general, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in a variety of in vitro and in vivo models. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one for lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, its wide range of biological activities and low toxicity make it an attractive candidate for further study. However, one limitation of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one and to identify potential targets for therapeutic intervention. Finally, the anticancer properties of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents.

Synthesis Methods

The synthesis of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one involves the reaction between 4-(dimethylamino)benzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. The overall synthesis method is relatively simple and can be carried out in a laboratory setting with moderate ease.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the development of inflammation and cancer.

properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C23H22N2O/c1-16-8-10-17(11-9-16)22-20-6-4-5-7-21(20)23(26)25(22)19-14-12-18(13-15-19)24(2)3/h4-15,22H,1-3H3

InChI Key

YJUWOKCLUZXKNN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.